molecular formula C25H40O5 B8133286 Bis(2-ethylhexyl) 4-(hydroxymethyl)phthalate CAS No. 2007919-80-2

Bis(2-ethylhexyl) 4-(hydroxymethyl)phthalate

Cat. No.: B8133286
CAS No.: 2007919-80-2
M. Wt: 420.6 g/mol
InChI Key: PCFGQUQZPOHRJV-UHFFFAOYSA-N
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Description

Bis(2-ethylhexyl) 4-(hydroxymethyl)phthalate is an organic compound with the molecular formula C25H40O5. It is a derivative of phthalic acid, where two 2-ethylhexyl groups and one hydroxymethyl group are attached to the phthalate backbone. This compound is known for its use as a plasticizer, which enhances the flexibility and durability of plastic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(2-ethylhexyl) 4-(hydroxymethyl)phthalate can be synthesized through the esterification of phthalic anhydride with 2-ethylhexanol and formaldehyde. The reaction typically occurs under acidic conditions with a catalyst to facilitate the esterification process. The general reaction scheme is as follows:

Phthalic anhydride+2(2-ethylhexanol)+formaldehydeBis(2-ethylhexyl) 4-(hydroxymethyl)phthalate+water\text{Phthalic anhydride} + 2 \text{(2-ethylhexanol)} + \text{formaldehyde} \rightarrow \text{this compound} + \text{water} Phthalic anhydride+2(2-ethylhexanol)+formaldehyde→Bis(2-ethylhexyl) 4-(hydroxymethyl)phthalate+water

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification reactors where phthalic anhydride, 2-ethylhexanol, and formaldehyde are continuously fed into the system. The reaction is carried out at elevated temperatures and pressures to ensure high yield and efficiency. The product is then purified through distillation and filtration processes to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Bis(2-ethylhexyl) 4-(hydroxymethyl)phthalate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The ester groups can be reduced to alcohols under specific conditions.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

    Oxidation: Bis(2-ethylhexyl) 4-carboxyphthalate.

    Reduction: this compound alcohol.

    Substitution: Various substituted phthalates depending on the nucleophile used.

Scientific Research Applications

Bis(2-ethylhexyl) 4-(hydroxymethyl)phthalate has a wide range of applications in scientific research:

    Chemistry: Used as a plasticizer in the production of flexible PVC materials.

    Biology: Studied for its effects on cellular processes and potential endocrine-disrupting properties.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the flexibility of polymeric materials.

    Industry: Utilized in the manufacturing of various consumer products, including toys, medical devices, and packaging materials.

Mechanism of Action

The mechanism by which Bis(2-ethylhexyl) 4-(hydroxymethyl)phthalate exerts its effects involves its interaction with cellular membranes and proteins. It can integrate into the lipid bilayer of cell membranes, altering their fluidity and permeability. Additionally, it can bind to specific proteins, affecting their function and signaling pathways. The compound has been shown to activate peroxisome proliferator-activated receptors (PPARs), which play a role in lipid metabolism and energy homeostasis.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) phthalate (DEHP): A widely used plasticizer with similar chemical structure but without the hydroxymethyl group.

    Diisononyl phthalate (DINP): Another phthalate plasticizer with different alkyl groups.

    Diisodecyl phthalate (DIDP): Similar to DINP but with longer alkyl chains.

Uniqueness

Bis(2-ethylhexyl) 4-(hydroxymethyl)phthalate is unique due to the presence of the hydroxymethyl group, which imparts different chemical reactivity and potential biological effects compared to other phthalate plasticizers. This structural difference can influence its interaction with biological systems and its overall performance as a plasticizer.

Properties

IUPAC Name

bis(2-ethylhexyl) 4-(hydroxymethyl)benzene-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40O5/c1-5-9-11-19(7-3)17-29-24(27)22-14-13-21(16-26)15-23(22)25(28)30-18-20(8-4)12-10-6-2/h13-15,19-20,26H,5-12,16-18H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFGQUQZPOHRJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C1=C(C=C(C=C1)CO)C(=O)OCC(CC)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501334516
Record name Bis(2-ethylhexyl) 4-(hydroxymethyl)phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501334516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2007919-80-2
Record name Bis(2-ethylhexyl) 4-(hydroxymethyl)phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501334516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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